molecular formula C11H10N2O3 B13968786 ethyl 2-oxo-1H-quinoxaline-6-carboxylate

ethyl 2-oxo-1H-quinoxaline-6-carboxylate

Katalognummer: B13968786
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: IXWKSYUVSVCOQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound has a fused benzene and pyrazine ring structure, making it a versatile molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method to synthesize ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves the condensation reaction between ortho-phenylenediamine and diethyl oxalate. This reaction typically requires a high temperature and a strong acid catalyst . Another method involves the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. These methods may include the use of recyclable catalysts and solvent-free reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper salts and D-glucose in aqueous ethanol.

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .

Wirkmechanismus

The mechanism of action of ethyl 2-oxo-1H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by disrupting the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate is unique due to its specific structure and pharmacological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and activities.

Eigenschaften

Molekularformel

C11H10N2O3

Molekulargewicht

218.21 g/mol

IUPAC-Name

ethyl 2-oxo-1H-quinoxaline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14)

InChI-Schlüssel

IXWKSYUVSVCOQM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.